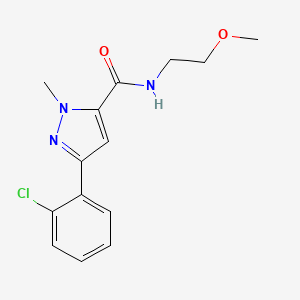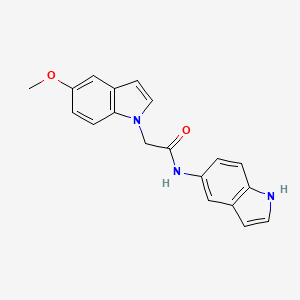
3-(2-chlorophenyl)-N-(2-methoxyethyl)-1-methyl-1H-pyrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-chlorophenyl)-N-(2-methoxyethyl)-1-methyl-1H-pyrazole-5-carboxamide is a chemical compound with a complex structure that includes a pyrazole ring, a chlorophenyl group, and a methoxyethyl group
Métodos De Preparación
The synthesis of 3-(2-chlorophenyl)-N-(2-methoxyethyl)-1-methyl-1H-pyrazole-5-carboxamide involves several steps. One common synthetic route includes the reaction of 2-chlorobenzoyl chloride with 2-methoxyethylamine to form an intermediate, which is then reacted with 1-methyl-1H-pyrazole-5-carboxylic acid under specific conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Análisis De Reacciones Químicas
3-(2-chlorophenyl)-N-(2-methoxyethyl)-1-methyl-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.
Aplicaciones Científicas De Investigación
3-(2-chlorophenyl)-N-(2-methoxyethyl)-1-methyl-1H-pyrazole-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 3-(2-chlorophenyl)-N-(2-methoxyethyl)-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
3-(2-chlorophenyl)-N-(2-methoxyethyl)-1-methyl-1H-pyrazole-5-carboxamide can be compared with similar compounds such as:
- 1-(2-chlorophenyl)-3-(2-methoxyethyl)urea
- 1-(3-chlorophenyl)-3-(2-methoxyethyl)urea
- 1-(4-chlorophenyl)-3-(2-methoxyethyl)urea
These compounds share structural similarities but differ in their chemical properties and biological activities
Propiedades
Fórmula molecular |
C14H16ClN3O2 |
|---|---|
Peso molecular |
293.75 g/mol |
Nombre IUPAC |
5-(2-chlorophenyl)-N-(2-methoxyethyl)-2-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C14H16ClN3O2/c1-18-13(14(19)16-7-8-20-2)9-12(17-18)10-5-3-4-6-11(10)15/h3-6,9H,7-8H2,1-2H3,(H,16,19) |
Clave InChI |
UVMSMFFEFOPZAB-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=CC(=N1)C2=CC=CC=C2Cl)C(=O)NCCOC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(cyclohex-1-en-1-yl)ethyl]-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide](/img/structure/B11145103.png)
![(5Z)-5-(4-bromobenzylidene)-2-[(E)-2-phenylethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11145115.png)
![4-[(Z)-{2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene}methyl]-2-methoxyphenyl acetate](/img/structure/B11145120.png)
![(4Z)-4-{[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11145124.png)
![2-{[(6,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}butanoic acid](/img/structure/B11145129.png)
![5-(2,4-dichlorophenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-{[4-(propan-2-yloxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11145145.png)
![(5Z)-2-(1-Azepanyl)-5-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-YL]methylene}-1,3-thiazol-4(5H)-one](/img/structure/B11145148.png)
![5-(3-bromophenyl)-3-hydroxy-1-(3-methoxypropyl)-4-{[4-(propan-2-yloxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11145152.png)
![(5Z)-5-(4-butoxy-3-ethoxybenzylidene)-2-[(E)-2-phenylethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11145158.png)
![(2Z)-6-[(2,6-dichlorobenzyl)oxy]-2-(2,4,5-trimethoxybenzylidene)-1-benzofuran-3(2H)-one](/img/structure/B11145163.png)
![2-(6-bromo-1H-indol-1-yl)-N-[2-(2-methoxyphenyl)ethyl]acetamide](/img/structure/B11145170.png)

![6-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 4-{[(benzyloxy)carbonyl]amino}butanoate](/img/structure/B11145194.png)
![2-[6,7-dimethoxy-2-methyl-4-oxo-3(4H)-quinazolinyl]-N-isopentylacetamide](/img/structure/B11145201.png)
